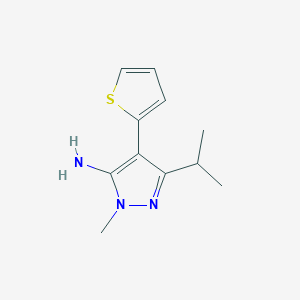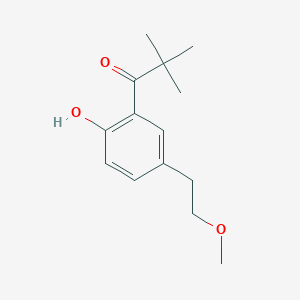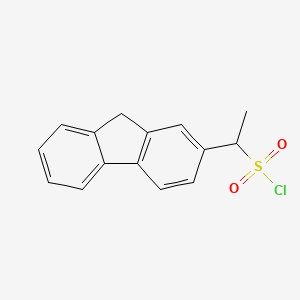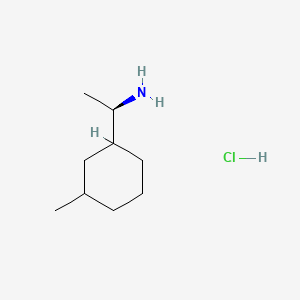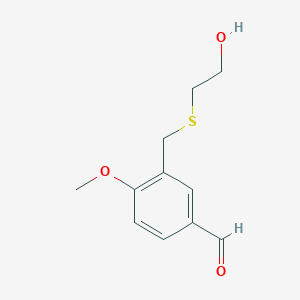
3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with a hydroxyethylthio group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-mercaptoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium ethoxide (NaOEt) in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzoic acid.
Reduction: 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The hydroxyethylthio group may also participate in redox reactions, contributing to the compound’s antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxybenzaldehyde
- 3-(((2-Hydroxyethyl)thio)methyl)benzaldehyde
- 3-(((2-Hydroxyethyl)thio)methyl)-4-hydroxybenzaldehyde
Uniqueness
3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde is unique due to the presence of both the hydroxyethylthio and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Formule moléculaire |
C11H14O3S |
|---|---|
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
3-(2-hydroxyethylsulfanylmethyl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C11H14O3S/c1-14-11-3-2-9(7-13)6-10(11)8-15-5-4-12/h2-3,6-7,12H,4-5,8H2,1H3 |
Clé InChI |
JMUGOYMZQHYOLV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=O)CSCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


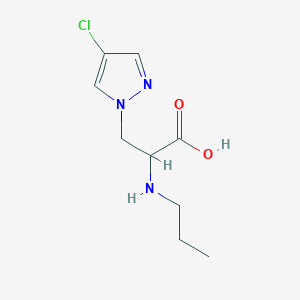

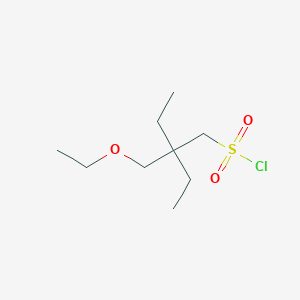
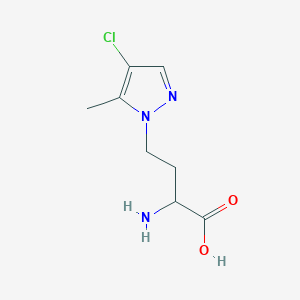


![4-(4-bromophenyl)-2-{5-[4-chloro-3-(trifluoromethoxy)phenyl]furan-2-yl}-5-methyl-1H-imidazole](/img/structure/B13623686.png)
![3-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B13623693.png)
